2,3-Dichloro-6-fluorobenzaldehyde
Overview
Description
2,3-Dichloro-6-fluorobenzaldehyde is an organic compound with the chemical formula C7H3Cl2FO. It is a halogenated benzaldehyde derivative, characterized by the presence of two chlorine atoms and one fluorine atom attached to a benzene ring with an aldehyde functional group. This compound appears as a pale yellow crystalline solid and is slightly soluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dichloro-6-fluorobenzaldehyde can be synthesized through the reaction of 2,3-dichlorobenzaldehyde with hydrogen fluoride in an appropriate solvent . Another method involves the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride .
Industrial Production Methods
The industrial production of this compound typically involves the use of commercially available raw materials and follows a similar synthetic route as described above. The process is optimized for high yield and purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-6-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 2,3-Dichloro-6-fluorobenzoic acid.
Reduction: 2,3-Dichloro-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dichloro-6-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of halogenated heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the production of antiseptics such as dicloxacillin and flucloxacillin.
Industry: It is employed in the production of pesticides and other fine chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-6-fluorobenzaldehyde involves its reactivity due to the presence of the aldehyde group and the halogen atoms. The aldehyde group can undergo nucleophilic addition reactions, while the halogen atoms can participate in substitution reactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar structure but with one chlorine atom.
2,6-Difluorobenzaldehyde: Contains two fluorine atoms instead of chlorine and fluorine.
3,6-Dichloro-2-fluorobenzaldehyde: Different positioning of chlorine and fluorine atoms.
Uniqueness
2,3-Dichloro-6-fluorobenzaldehyde is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications .
Properties
IUPAC Name |
2,3-dichloro-6-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPIHKOPKWGJCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390753 | |
Record name | 2,3-Dichloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-95-4 | |
Record name | 2,3-Dichloro-6-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.